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Compound of Interest

Compound Name: 1,2-Pentanediol

Cat. No.: B041858 Get Quote

This guide provides an in-depth analysis of 1,2-Pentanediol using Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the

spectroscopic characteristics of this compound. The document outlines detailed experimental

protocols, presents quantitative data in a structured format, and visualizes analytical workflows

and molecular correlations.

Introduction to 1,2-Pentanediol
1,2-Pentanediol (CAS No: 5343-92-0) is a diol with the molecular formula C₅H₁₂O₂.[1][2] It is a

hygroscopic liquid used in various applications, including as a solvent, a fragrance ingredient,

and a component in cosmetic formulations. Spectroscopic analysis is crucial for confirming its

molecular structure, identifying functional groups, and ensuring its purity. This guide focuses on

the interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 1,2-Pentanediol, ¹H and ¹³C NMR spectra

are essential for structural elucidation.

The ¹H NMR spectrum of 1,2-Pentanediol provides information on the number of different

types of protons, their electronic environments, and their proximity to other protons. The data
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presented below was acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

[3]

Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ (C5) ~0.92 Triplet (t) 3H

-CH₂- (C4) ~1.35-1.45 Multiplet (m) 2H

-CH₂- (C3) ~1.48-1.58 Multiplet (m) 2H

-CH(OH)- (C2) ~3.43 Multiplet (m) 1H

-CH₂(OH) (C1) ~3.67 Multiplet (m) 2H

-OH (x2) Variable Broad Singlet 2H

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the

molecule. The spectrum for 1,2-Pentanediol, acquired in CDCl₃, shows five distinct signals

corresponding to the five carbon atoms.[4]

Carbon Assignment Chemical Shift (δ, ppm)

C5 (-CH₃) ~14.1

C4 (-CH₂) ~19.2

C3 (-CH₂) ~35.5

C1 (-CH₂OH) ~66.7

C2 (-CHOH) ~74.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies corresponding to the vibrations of

specific chemical bonds.
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The IR spectrum of 1,2-Pentanediol is typically recorded as a neat liquid film.[5][6] The key

absorption bands are summarized below.

Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Intensity

3200-3500 O-H (Alcohol) Stretching (H-bonded) Strong, Broad

2850-2960 C-H (Alkyl) Stretching Strong

1260-1050 C-O (Alcohol) Stretching Strong

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Pentanediol in about 0.6 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0 ppm).[8]

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7][8] Ensure the

instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling.[9] Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer

relaxation delay may be necessary.[9] DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to the internal standard.

Sample Preparation (Neat Liquid): Place one to two drops of pure 1,2-Pentanediol onto the

surface of a salt plate (e.g., NaCl or KBr).[11] Place a second salt plate on top, creating a
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thin liquid film between the plates.[11]

Background Spectrum: Place the empty, clean salt plates (or the empty sample

compartment) in the spectrometer and run a background scan.[6] This is necessary to

subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

Sample Spectrum: Place the "sandwich" of salt plates with the sample into the sample holder

of the FTIR spectrometer.[6]

Data Acquisition: Acquire the spectrum. Typically, spectra are collected over a range of 4000

to 600 cm⁻¹.[12] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise

ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Visualizations
Diagrams created using Graphviz illustrate key workflows and relationships in the

spectroscopic analysis of 1,2-Pentanediol.
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Caption: Workflow for the spectroscopic analysis of 1,2-Pentanediol.
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1,2-Pentanediol Structure

Spectroscopic Signals IR: 3200-3500 cm⁻¹
(O-H Stretch)

IR: 2850-2960 cm⁻¹
(C-H Stretch)

IR: 1050-1260 cm⁻¹
(C-O Stretch)

¹H NMR: ~3.67 ppm
(-CH₂OH)

¹H NMR: ~3.43 ppm
(-CHOH)

¹H NMR: 0.9-1.6 ppm
(Alkyl Chain)

¹³C NMR: ~66.7 ppm
(C1)

¹³C NMR: ~74.5 ppm
(C2)

Click to download full resolution via product page

Caption: Correlation of 1,2-Pentanediol's structure with its key NMR and IR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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